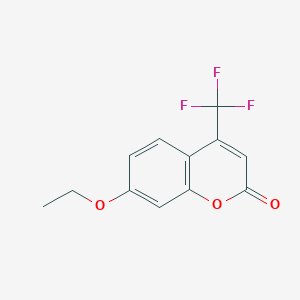
7-Éthoxy-4-(trifluorométhyl)coumarine
Vue d'ensemble
Description
La 7-Éthoxy-4-(trifluorométhyl)coumarine est un composé fluorogène largement utilisé dans la recherche biochimique. Elle est connue pour son rôle de substrat pour les enzymes du cytochrome P450, qui sont essentielles au métabolisme de diverses substances dans les systèmes biologiques . Le composé a la formule moléculaire C12H9F3O3 et un poids moléculaire de 258,19 g/mol .
Applications De Recherche Scientifique
7-Ethoxy-4-(trifluoromethyl)coumarin is extensively used in scientific research due to its unique properties :
Chemistry: It serves as a fluorogenic substrate for monitoring cytochrome P450 enzyme activity.
Biology: The compound is used in studies involving enzyme kinetics and metabolic pathways.
Medicine: It aids in drug metabolism studies and the development of new pharmaceuticals.
Industry: The compound is utilized in the synthesis of fluorescent dyes and other industrial applications.
Mécanisme D'action
Target of Action
The primary target of 7-Ethoxy-4-(trifluoromethyl)coumarin is the Cytochrome P450 enzymes (CYPs) . These enzymes play a crucial role in the metabolism of organic substances and the detoxification of xenobiotics.
Mode of Action
7-Ethoxy-4-(trifluoromethyl)coumarin acts as a fluorogenic substrate for Cytochrome P450 enzymes . Upon O-deethylation by CYPs, it is converted into 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) . This conversion process involves the removal of an ethoxy group (O-deethylation) from the compound .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Cytochrome P450 metabolic pathway . The conversion of 7-Ethoxy-4-(trifluoromethyl)coumarin to HFC by CYPs is a part of this pathway. The downstream effects of this pathway involve the metabolism and detoxification of various substances in the body.
Pharmacokinetics
The compound is soluble in dmf, dmso, and methanol , which suggests that it may have good bioavailability
Result of Action
The result of the action of 7-Ethoxy-4-(trifluoromethyl)coumarin is the production of HFC , which is fluorescent . The fluorescence of HFC can be used to quantify the activity of Cytochrome P450 enzymes . This makes 7-Ethoxy-4-(trifluoromethyl)coumarin a useful tool for monitoring the activity of these enzymes.
Analyse Biochimique
Biochemical Properties
7-Ethoxy-4-(trifluoromethyl)coumarin is a fluorogenic substrate for cytochrome P450s (CYPs). Upon O-deethylation by CYPs, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) is released and its fluorescence can be used to quantify CYP activity . The fluorescence intensity of 7-hydroxy-4-(trifluoromethyl)coumarin increases after the binding activity .
Cellular Effects
The enzymatic action of cytochrome P450 2E1 (CYP2E1) on 7-Ethoxy-4-(trifluoromethyl)coumarin results in a fluorescent product 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) that can be measured at 409/530 nm . This indicates that 7-Ethoxy-4-(trifluoromethyl)coumarin can influence cellular function by interacting with specific enzymes such as CYP2E1.
Molecular Mechanism
The molecular mechanism of action of 7-Ethoxy-4-(trifluoromethyl)coumarin involves its interaction with cytochrome P450 enzymes. Upon O-deethylation by these enzymes, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) is released . This process can be used to quantify the activity of cytochrome P450 enzymes, indicating the compound’s role in enzyme activation .
Temporal Effects in Laboratory Settings
The effects of 7-Ethoxy-4-(trifluoromethyl)coumarin over time in laboratory settings are primarily related to its role as a fluorogenic substrate for cytochrome P450 enzymes
Metabolic Pathways
7-Ethoxy-4-(trifluoromethyl)coumarin is involved in the metabolic pathways related to the cytochrome P450 enzymes . Upon O-deethylation by these enzymes, 7-hydroxy-4-(trifluoromethyl)coumarin is produced .
Transport and Distribution
The transport and distribution of 7-Ethoxy-4-(trifluoromethyl)coumarin within cells and tissues are likely related to its solubility properties and its interactions with cytochrome P450 enzymes
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la 7-Éthoxy-4-(trifluorométhyl)coumarine implique généralement une réaction en plusieurs étapes à partir du phénol et du trifluorométhane . Le processus comprend la formation de composés intermédiaires, qui sont ensuite soumis à diverses conditions de réaction pour produire le produit final. Les réactifs courants utilisés dans la synthèse comprennent l'iodure d'éthyle et des catalyseurs basiques.
Méthodes de Production Industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de Réactions : La 7-Éthoxy-4-(trifluorométhyl)coumarine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent produire des formes réduites du composé.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes.
Réactifs et Conditions Communs :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs nucléophiles comme l'éthylate de sodium sont employés.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire diverses coumarines substituées.
4. Applications de Recherche Scientifique
La this compound est largement utilisée dans la recherche scientifique en raison de ses propriétés uniques :
Chimie : Elle sert de substrat fluorogène pour surveiller l'activité de l'enzyme cytochrome P450.
Biologie : Le composé est utilisé dans des études impliquant la cinétique enzymatique et les voies métaboliques.
Médecine : Elle aide dans les études sur le métabolisme des médicaments et le développement de nouveaux produits pharmaceutiques.
Industrie : Le composé est utilisé dans la synthèse de colorants fluorescents et d'autres applications industrielles.
5. Mécanisme d'Action
Le principal mécanisme d'action de la this compound implique son rôle de substrat pour les enzymes du cytochrome P450 . Après O-déséthylation par ces enzymes, le composé libère la 7-hydroxy-4-(trifluorométhyl)coumarine, qui présente une fluorescence. Cette propriété est exploitée pour quantifier l'activité enzymatique et étudier les processus métaboliques.
Composés Similaires :
- 7-Méthoxy-4-(trifluorométhyl)coumarine
- 7-Hydroxy-4-(trifluorométhyl)coumarine
- 7-Benzyloxy-4-(trifluorométhyl)coumarine
Comparaison : Bien que ces composés partagent des similitudes structurelles, la this compound est unique en raison de son groupe éthoxy spécifique, qui influence sa réactivité et ses propriétés de fluorescence . Cela la rend particulièrement adaptée à certains dosages biochimiques et applications industrielles.
Comparaison Avec Des Composés Similaires
- 7-Methoxy-4-(trifluoromethyl)coumarin
- 7-Hydroxy-4-(trifluoromethyl)coumarin
- 7-Benzyloxy-4-(trifluoromethyl)coumarin
Comparison: While these compounds share structural similarities, 7-Ethoxy-4-(trifluoromethyl)coumarin is unique due to its specific ethoxy group, which influences its reactivity and fluorescence properties . This makes it particularly suitable for certain biochemical assays and industrial applications.
Propriétés
IUPAC Name |
7-ethoxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O3/c1-2-17-7-3-4-8-9(12(13,14)15)6-11(16)18-10(8)5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHOIERZAZMHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151106 | |
| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115453-82-2 | |
| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115453822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


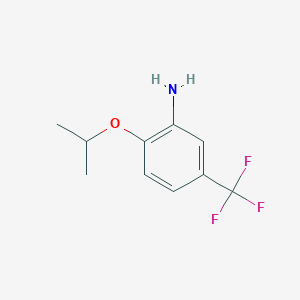
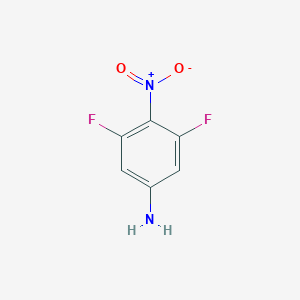
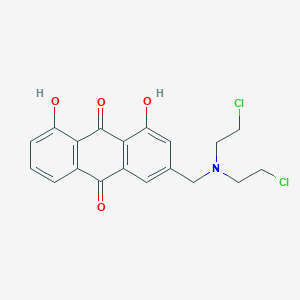
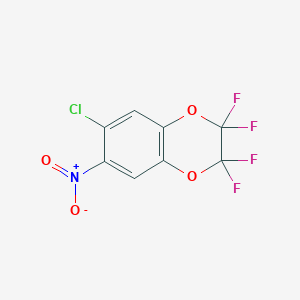
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)



![4-[4-[2-(2-hydroxyethoxy)ethylcarbamothioylamino]phenoxy]-3-(2H-pyrrol-1-ium-1-yl)-5-sulfamoylbenzoic acid](/img/structure/B40451.png)



